六水合氯化镁

描述

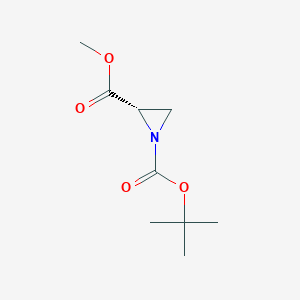

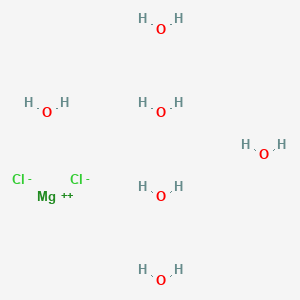

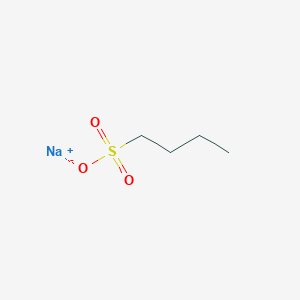

Magnesium dichloride hexahydrate is a form of magnesium chloride where each magnesium ion is coordinated by six water molecules. This compound is part of a family of magnesium chloride hydrates that have been studied for their crystal structures and properties under various conditions, including high pressure and low temperature.

Synthesis Analysis

The synthesis of magnesium chloride hydrates can involve various methods, including crystallization from aqueous solutions at low temperatures, as seen in the formation of water-rich hydrates like magnesium dichloride octahydrate and dodecahydrate . Additionally, magnesium chloride hexahydrate can be synthesized under high-pressure conditions, as demonstrated by the identification of a high-pressure phase of this compound .

Molecular Structure Analysis

The molecular structure of magnesium dichloride hexahydrate involves Mg(H2O)6 octahedra, which are a common motif in the crystal structures of magnesium chloride hydrates. These octahedra are linked by a network of hydrogen bonds, forming a robust structure. Under high-pressure conditions, the structure exhibits symmetry reduction due to modifications in the hydrogen-bond network . The crystal structure of related compounds, such as magnesium dichloride decahydrate, also features an ABCABC... sequence of Mg(H2O)6 octahedra, with chloride anions and additional water molecules binding the octahedra together .

Chemical Reactions Analysis

Magnesium chloride hydrates can undergo various chemical reactions, including thermal decomposition. For example, the ammine magnesium borohydride complex, which contains magnesium and borohydride ions, decomposes endothermically starting at 150 degrees Celsius, releasing hydrogen gas . This reaction is relevant for applications in hydrogen storage.

Physical and Chemical Properties Analysis

The physical and chemical properties of magnesium chloride hydrates are influenced by their crystal structures. For instance, the water-rich hydrates exhibit specific networks of hydrogen bonds that determine their packing and stability . The high-pressure phases of these hydrates show structural changes that reflect the strain under such conditions . Additionally, the mechanical properties of magnesium alloys, which can contain magnesium as a solid solution, are significantly enhanced by the presence of other elements like zinc and yttrium, leading to high tensile yield strength and superplasticity .

科学研究应用

太阳能储能

六水合氯化镁(MgCl2·6H2O)在热能储存方面具有显著潜力,特别适用于太阳能应用。其结构和热力学性质使其适合储存太阳能热量。该材料的相变特性特别有利于这一目的 (Weck & Kim, 2014)。

相变材料(PCMs)

研究已确定六水合氯化镁作为热能储存的经济有效材料,特别是作为PCM。它的熔化温度为389.7K,潜热为168.6 kJ/kg,适用于能量储存应用。然而,超冷和相分离等挑战限制了其应用,正在进行的研究旨在解决这些问题 (Li et al., 2011)。

城市废热利用

六水合氯化镁与六水合硝酸镁结合,已被用于存储和利用城市废热,特别是来自共生发电系统的废热。这种组合已被证明具有良好的热特性,作为潜热热能储存的PCM (Nagano et al., 2004)。

颗粒路面的化学稳定

六水合氯化镁,也称为Bischofite,具有使其用作颗粒路面的化学稳定剂的性质。它可以吸收和保持湿度,增加水表面张力,并降低蒸汽压。在干旱和半干旱地区的现场试验表明,它稳定了颗粒路面,减少了坑洼、波纹、侵蚀和尘埃排放 (Thenoux & Vera, 2002)。

晶体结构分析

对简单无机盐水合物的晶体结构的研究,包括六水合氯化镁,为了解它们在各种环境条件下的行为提供了见解 (Hennings et al., 2013)。

生物医学应用

六水合氯化镁已被研究用于生物医学应用,特别是在骨科植入物中的潜力。其生物相容性和与人类胚胎干细胞的适用性一直是研究的焦点 (Nguyen et al., 2013)。

阻燃性

已经研究了六水合氯化镁作为纤维素织物的阻燃剂的使用。通过各种实验研究证明了它对棉织物赋予阻燃性的有效性 (Mostashari & Moafi, 2007)。

未来方向

Magnesium chloride hexahydrate is used to boost dietary intake of magnesium . While it doesn’t treat conditions by itself, it can help those with low magnesium levels improve certain bodily functions . In addition, magnesium chloride supplements have well-documented uses in type 2 diabetes, high blood pressure, osteoporosis, and migraines .

属性

IUPAC Name |

magnesium;dichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mg.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRRIBDTHFBPNG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020789 | |

| Record name | Magnesium chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] White odorless crystals; [Great Salt Lake Minerals MSDS] | |

| Record name | Magnesium chloride hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Magnesium chloride hexahydrate | |

CAS RN |

7791-18-6 | |

| Record name | Magnesium chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02F3473H9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B146083.png)

![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)

![2-(Acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B146112.png)